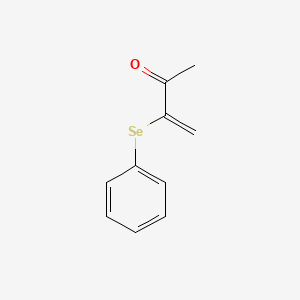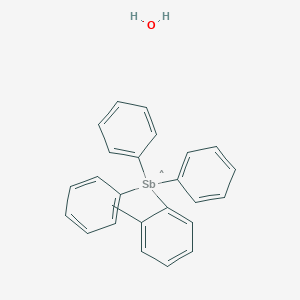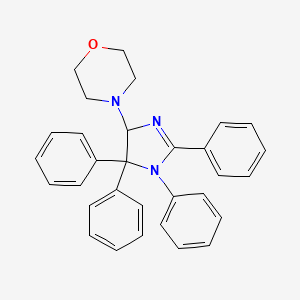
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of 8-(methoxymethoxy)-3H-phenothiazin-3-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex phenothiazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 2-Chloro-8-methylquinoline
Uniqueness
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one stands out due to its unique combination of a phenothiazine core with a methoxymethoxy substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61588-45-2 |
|---|---|
Molecular Formula |
C14H10ClNO3S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-8-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-8-2-3-13-10(4-8)16-11-5-9(15)12(17)6-14(11)20-13/h2-6H,7H2,1H3 |
InChI Key |
BNXUSIVJQINIGH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=O)C(=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



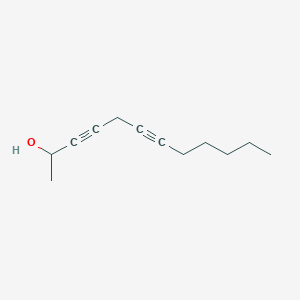
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
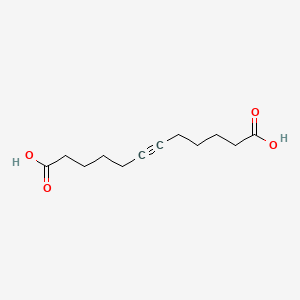

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

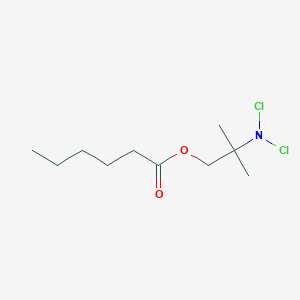
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
